1-溴-3-碘-2-硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

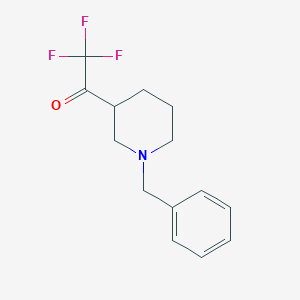

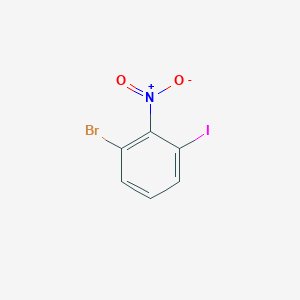

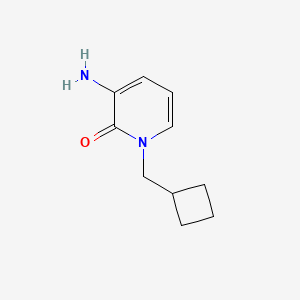

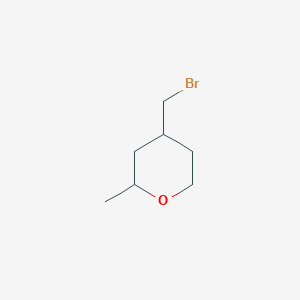

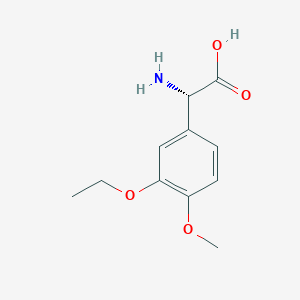

1-Bromo-3-iodo-2-nitrobenzene is a chemical compound with the molecular formula C6H3BrINO2 . It has an average mass of 327.902 Da and a monoisotopic mass of 326.839172 Da .

Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution reactions . For instance, the nitration of aromatic compounds like benzene can be achieved in the liquid phase . Direct nitration of a substituted benzene, where the substituent is electron-withdrawing (like NO2), generally produces the 1,3-isomer .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-iodo-2-nitrobenzene consists of a benzene ring substituted with a bromo group, an iodo group, and a nitro group .Chemical Reactions Analysis

Nitro compounds like 1-Bromo-3-iodo-2-nitrobenzene can undergo various reactions. For example, they can participate in electrophilic aromatic substitution reactions . Additionally, 1-Bromo-2-nitrobenzene can undergo palladium-mediated Ullmann cross-coupling reactions with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .Physical And Chemical Properties Analysis

1-Bromo-3-iodo-2-nitrobenzene has a density of 2.3±0.1 g/cm³, a boiling point of 324.9±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 53.4±0.3 cm³, and it has a polar surface area of 46 Ų .科学研究应用

合成和化学反应

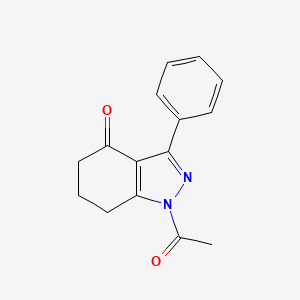

1-溴-3-碘-2-硝基苯已在各种合成和化学反应研究中得到探索。例如,它已被用于环卤代反应。Bovonsombat和Mcnelis(1993)证明了[羟基(对甲苯磺酰氧基)碘]苯作为多烷基苯卤代反应的有效催化剂,导致产生类似2-溴-4-碘-1,3,5-三甲基苯的混合卤代化合物高产率(Bovonsombat & Mcnelis, 1993)。此外,Banwell等人(2004)报道了通过钯[0]-介导的Ullmann交叉偶联将1-溴-2-硝基苯与β-卤代烯醛,-烯酮或-酯合成喹啉,2-喹啉酮,苯并喹啉和6(5H)-苯并喹啉酮(Banwell et al., 2004)。

电化学和光谱学

卤硝基苯,包括1-溴-3-碘-2-硝基苯的电化学行为和光谱特性一直是研究的课题。Kitagawa等人(1963)研究了卤硝基苯负离子自由基的伏安法和电子顺磁共振(EPR)光谱,有助于更深入地了解它们的电化学性质(Kitagawa et al., 1963)。

结构分析

结构分析是另一个应用领域。Mroz等人(2020)对1-(卤甲基)-3-硝基苯化合物进行了各向异性位移参数计算和X射线衍射实验,包括溴变体,提供了有关它们晶体结构的见解(Mroz et al., 2020)。

非线性光学性质

已经探索了1-溴-3-碘-2-硝基苯在非线性光学应用中的潜力。例如,Kumar等人(2016)研究了1-碘-3-硝基苯的非线性光学性质,这可以为类似化合物如1-溴-3-碘-2-硝基苯提供见解(Kumar et al., 2016)。

环境和传感应用

在环境和传感应用方面,Vinoth等人(2020)描述了锌锡酸盐-石墨炭氮纳米复合材料用于硝基苯的电化学传感,这可能对检测1-溴-3-碘-2-硝基苯等化合物具有影响(Vinoth et al., 2020)。

安全和危害

未来方向

The future directions of research on 1-Bromo-3-iodo-2-nitrobenzene could involve exploring its potential applications in various chemical reactions, such as palladium-mediated Ullmann cross-coupling reactions . Additionally, further studies could investigate its physical and chemical properties, as well as safety measures for its handling and disposal .

属性

IUPAC Name |

1-bromo-3-iodo-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXDVNRQFNSTCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-iodo-2-nitrobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B1376209.png)

![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)